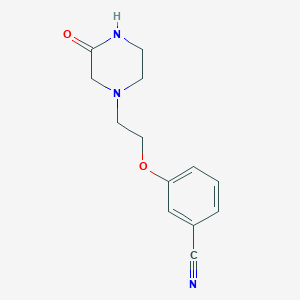
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile is an organic compound with the molecular formula C13H15N3O2 It is a derivative of benzonitrile and piperazine, featuring a piperazinone ring attached to an ethoxy group, which is further connected to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 2-(3-oxopiperazin-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperazinone ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperazinone ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
作用机制
The mechanism of action of 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities .
相似化合物的比较
Similar Compounds
3-(2-(Piperidin-3-yl)ethoxy)benzonitrile: Similar structure but with a piperidine ring instead of a piperazinone ring.
2-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile: Similar structure but with a different substitution pattern on the benzonitrile moiety.
Uniqueness
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile is unique due to the presence of the piperazinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
属性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
3-[2-(3-oxopiperazin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C13H15N3O2/c14-9-11-2-1-3-12(8-11)18-7-6-16-5-4-15-13(17)10-16/h1-3,8H,4-7,10H2,(H,15,17) |
InChI 键 |
MZTIUTJQGPQZCN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(=O)N1)CCOC2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


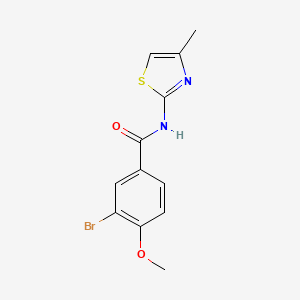
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)

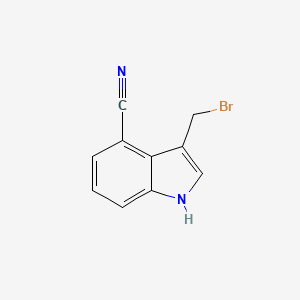
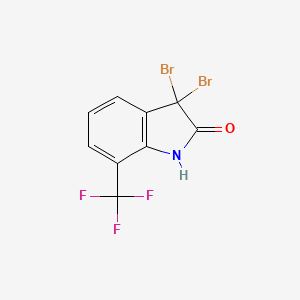

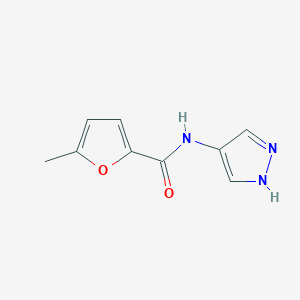

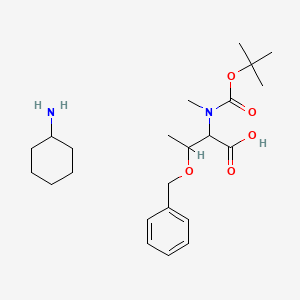

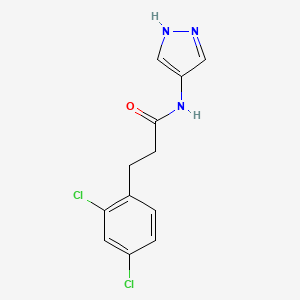
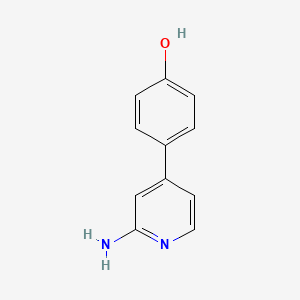
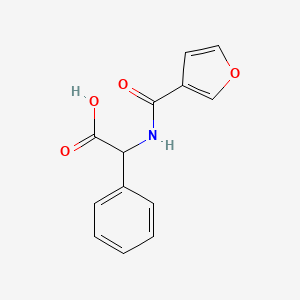
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
